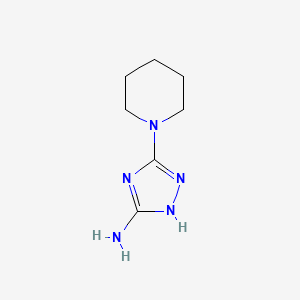

3-piperidin-1-yl-1H-1,2,4-triazol-5-amine

Description

Overview of Triazole Scaffolds in Organic Chemistry

Triazoles are a class of five-membered heterocyclic compounds containing three nitrogen atoms. Two constitutional isomers exist: 1,2,3-triazoles and 1,2,4-triazoles. uni.lu These aromatic rings are notable for their stability and their capacity to engage in various non-covalent interactions, making them valuable building blocks in diverse areas of chemical science. mdpi.com

The 1,2,4-triazole (B32235) ring system is a key structural component in many compounds with a wide range of applications. mdpi.com This heterocycle is characterized by its planar, electron-rich nature, which allows it to participate in hydrogen bonding and coordination with metal ions. mdpi.com The synthesis of 1,2,4-triazole derivatives has been an area of intense research, with numerous methods developed to construct this versatile scaffold. mdpi.combeilstein-journals.org These methods often involve the cyclization of precursors containing the requisite nitrogen and carbon atoms, such as amidines, imidates, and amidrazones. nih.gov The reactivity of the 1,2,4-triazole ring allows for further functionalization, providing access to a wide array of substituted derivatives. mdpi.com

The piperidine (B6355638) ring is a six-membered saturated heterocycle containing one nitrogen atom. nih.gov It is one of the most ubiquitous heterocyclic motifs found in pharmaceuticals and natural alkaloids. nih.govrsc.org The conformational flexibility of the piperidine ring, typically adopting a chair conformation, allows for precise three-dimensional arrangements of substituents, which is crucial for molecular recognition and biological activity. The synthesis of piperidine derivatives is a well-established field, with methods including the hydrogenation of pyridines and various cyclization strategies. nih.govnih.gov

Interdisciplinary Relevance of 3-piperidin-1-yl-1H-1,2,4-triazol-5-amine

The compound this compound, with the Chemical Abstracts Service (CAS) number 1248128-33-7, integrates the structural features of both the 1,2,4-triazole and piperidine rings. chemscene.com This combination gives rise to a molecule with potential applications across multiple scientific domains.

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₅ |

| Molecular Weight | 167.21 g/mol |

| Topological Polar Surface Area (TPSA) | 79.62 Ų |

| LogP | -0.1461 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 3 |

| Rotatable Bonds | 1 |

Data sourced from chemscene.com

The synthesis of 3-amino-1,2,4-triazoles is a topic of significant interest, with various methodologies being developed to improve efficiency and substrate scope. nih.gov Modern techniques, such as microwave-assisted synthesis, have been employed to facilitate the condensation of carboxylic acids with aminoguanidine (B1677879) derivatives, providing a greener and more rapid route to these scaffolds. mdpi.com For instance, the direct condensation of carboxylic acids with aminoguanidine bicarbonate under controlled microwave conditions has been shown to be an effective method for producing 5-substituted 3-amino-1,2,4-triazoles. mdpi.com

Furthermore, solid-phase synthesis has emerged as a powerful tool for the parallel synthesis of libraries of 1,2,4-triazole derivatives. nih.gov This approach, often utilizing a dithiocarbazate linker, allows for the efficient construction of diverse molecular structures for screening purposes. nih.gov The synthesis of molecules like this compound can benefit from these advanced methodologies, allowing for its incorporation into more complex molecular architectures. A patent has reported the synthesis of a more complex molecule containing the 1-(5-amino-1H-1,2,4-triazol-3-yl)piperidin-4-yl moiety, highlighting the utility of this core structure in the preparation of novel compounds. nih.gov

Computational studies play a crucial role in understanding the structure, properties, and reactivity of heterocyclic compounds. For piperidine-containing molecules, computational methods are used to investigate their binding modes with biological targets and to guide the design of new derivatives. nih.govrsc.org Similarly, theoretical calculations on 1,2,4-triazole derivatives provide insights into their electronic properties, such as HOMO-LUMO energy gaps, and can predict their potential as nonlinear optical materials.

The study of tautomerism is particularly important for 1,2,4-triazoles. For example, in 3-phenyl-1H-1,2,4-triazol-5-amine, two tautomeric forms have been observed to co-crystallize. nih.gov The planarity and electronic properties of such molecules are influenced by the tautomeric form and the dihedral angle between the rings. nih.gov In the case of 3-pyridin-2-yl-1H-1,2,4-triazol-5-amine, the molecule is nearly planar, and molecules are linked by hydrogen bonds to form a two-dimensional network. nih.gov Computational studies of this compound would likely focus on its preferred tautomeric state, conformational analysis of the piperidine ring, and its potential intermolecular interactions.

Table 2: Crystallographic Data for the Related Compound 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine

| Parameter | Value |

|---|---|

| Formula | C₇H₇N₅ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3863 (6) |

| b (Å) | 7.9096 (6) |

| c (Å) | 13.2157 (11) |

| β (°) | 91.832 (2) |

| Volume (ų) | 771.70 (11) |

Data sourced from nih.gov

The ability of 1,2,4-triazoles to form coordination complexes with metal ions makes them valuable components in the construction of supramolecular assemblies and functional materials. mdpi.com The nitrogen-rich triazole ring can act as a ligand, bridging metal centers to create extended networks such as metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing.

The combination of the triazole's coordinating ability with the structural versatility of the piperidine moiety in this compound suggests its potential as a building block in materials science. For instance, polystyrene-supported piperazine-substituted triazoles have been synthesized and evaluated for metal ion extraction, demonstrating the utility of such hybrid structures in functional polymers. mdpi.com The amino group on the triazole ring of the title compound provides an additional site for hydrogen bonding or further functionalization, which could be exploited in the design of novel supramolecular architectures and materials with specific properties.

Structure

3D Structure

Properties

IUPAC Name |

3-piperidin-1-yl-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N5/c8-6-9-7(11-10-6)12-4-2-1-3-5-12/h1-5H2,(H3,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYFADZKSTISBBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NNC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001266554 | |

| Record name | 5-(1-Piperidinyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51420-45-2 | |

| Record name | 5-(1-Piperidinyl)-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51420-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-Piperidinyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001266554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(piperidin-1-yl)-4H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Piperidin 1 Yl 1h 1,2,4 Triazol 5 Amine and Its Derivatives

Classical Synthetic Approaches to 1,2,4-Triazol-5-amines

Classical methods remain fundamental in heterocyclic chemistry, providing robust and well-documented pathways to the 1,2,4-triazole (B32235) core. These approaches often involve condensation reactions that build the heterocyclic ring from acyclic precursors.

Cyclocondensation reactions are a cornerstone for the synthesis of 1,2,4-triazole-5-amines. A prevalent method involves the reaction of aminoguanidine (B1677879) or its salts with various carboxylic acids or their derivatives. For instance, the direct condensation of carboxylic acids with aminoguanidine hydrochloride is a known route to produce 5-substituted 3-amino-1,2,4-triazoles. researchgate.net Another common strategy involves the cyclization of acyl hydrazides or thiosemicarbazides. nih.govresearchgate.net For example, thiosemicarbazide (B42300) can be reacted with formamide (B127407) to yield 1,2,4-triazole-3-thione, a versatile intermediate. nih.gov

The reaction of hydrazones with amines under oxidative conditions also provides a pathway to 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org This process often proceeds through a cascade mechanism involving C-H functionalization and the formation of C-N bonds. isres.org The condensation of an acyl hydrazide with an amidine to form an acylamidrazone, followed by thermal cyclization, is another effective method for preparing disubstituted 1,2,4-triazoles in high yields. researchgate.net Similarly, the reaction between primary amines and carbonyl compounds can yield intermediate hemiaminals, which can then dehydrate to form Schiff bases, key precursors in some triazole syntheses. mdpi.com

Introducing the piperidinyl group onto the triazole scaffold typically requires multi-step synthetic sequences. One approach involves synthesizing a triazole ring with a suitable leaving group, which is subsequently displaced by piperidine (B6355638). Alternatively, a piperidine-containing building block can be used in the initial cyclocondensation step.

A four-step synthesis starting from 4-hydroxypiperidine (B117109) has been developed to produce 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate, demonstrating the feasibility of incorporating the piperidine moiety early in the synthesis. researchgate.net In other protocols, a pre-formed triazole, such as 3-amino-1,2,4-triazole, is reacted with reagents like dibromomethane (B42720) and piperazine (B1678402) in a multi-step process to yield N-substituted piperazinyl-methyl-4H-1,2,4-triazol-3-amine derivatives. pnrjournal.com The synthesis of 1,2,3-triazole-piperazin-benzo[b] mdpi.comnih.govthiazine 1,1-dioxides has been achieved by reacting 1-(prop-2-yn-1-yl)piperazine (B1601817) with aryl azides in the presence of a copper catalyst, highlighting a click-chemistry approach to link piperazine (a related heterocycle) to a triazole ring. nih.gov

Advanced Synthetic Strategies

Modern synthetic chemistry increasingly emphasizes the use of sustainable and efficient methods. These "green" approaches aim to reduce reaction times, energy consumption, and waste generation compared to classical methods. nih.govrsc.org

Green chemistry principles are being successfully applied to the synthesis of 1,2,4-triazoles through the use of alternative energy sources like ultrasound and microwave irradiation. rsc.orgresearchgate.net These techniques often lead to higher yields, shorter reaction times, and simpler work-up procedures. researchgate.net

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, promoting reactions through acoustic cavitation. researchgate.netasianpubs.org This process generates localized hot spots with extremely high temperatures and pressures, accelerating chemical transformations. researchgate.netasianpubs.org The synthesis of 1,2,4-triazole derivatives has been shown to be more efficient under ultrasonic conditions, often resulting in significantly reduced reaction times and improved yields compared to conventional heating methods. mdpi.com For instance, one study reported that while conventional methods required 10-36 hours to produce moderate yields of triazole derivatives, the ultrasound-assisted strategy achieved higher yields (65-80%) in just 39-80 minutes. mdpi.com Another facile, one-pot synthesis of 1,2,4-triazole derivatives under ultrasound irradiation was achieved via the reaction of α-nitrophenyl hydrazones with methylene (B1212753) amines. researchgate.netasianpubs.org

The table below summarizes a comparative study on the synthesis of triazole-based acetamide (B32628) derivatives, highlighting the efficiency of the ultrasound-assisted protocol.

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 16-26 hours | 60-75% | mdpi.com |

| Ultrasound-Assisted | 40-80 minutes | 75-89% | mdpi.com |

Microwave-assisted organic synthesis is a well-established green chemistry technique that utilizes the ability of polar molecules to convert electromagnetic energy into heat. pnrjournal.com This direct heating method leads to a rapid increase in temperature, dramatically accelerating reaction rates. rsc.orgscielo.org.za The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave irradiation, often with significant improvements in reaction time and yield over conventional methods. pnrjournal.comnih.govscielo.org.za

The following interactive table presents data from a study on the synthesis of 1,2,4-triazole derivatives, comparing conventional and microwave-assisted methods.

| Compound | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Compound 4a | Conventional | 12 h | 72% | scielo.org.za |

| Microwave | 5 min | 92% | ||

| Compound 4b | Conventional | 10 h | 75% | scielo.org.za |

| Microwave | 7 min | 94% | ||

| Compound 7a | Conventional | 5 h | 71% | nih.gov |

| Microwave | 15 min | 85% |

Green Chemistry Principles in Triazole Synthesis

Solvent-Free Conditions

The advancement of green chemistry has popularized synthetic methods that minimize or eliminate the use of volatile and often hazardous organic solvents. Solvent-free, or solid-state, reaction conditions offer significant benefits, including reduced environmental impact, lower costs, and often, improved reaction rates and yields.

One notable approach involves the three-component coupling of an aldehyde, 2-hydroxy-1,4-naphthoquinone (B1674593), and 3-amino-1,2,4-triazole, which has been successfully achieved under solvent-free conditions using a catalytic amount of sulfamic acid. nih.gov This method produces a novel series of 6-aryl-benzo[h] acs.orgacs.orgconsensus.app-triazolo[5,1-b]quinazoline-7,8-dione derivatives in good yields and with high regioselectivity. nih.gov While not directly yielding 3-piperidin-1-yl-1H-1,2,4-triazol-5-amine, this demonstrates the feasibility of complex, multi-component reactions involving the aminotriazole core without a solvent. Similarly, tris-pyrazolyl-1,3,5-triazines have been prepared through the cyclotrimerization of aromatic nitriles under solvent-free conditions, highlighting another application of this eco-friendly approach in the synthesis of nitrogen-containing heterocycles. researchgate.net These melt or solid-state reactions are typically facilitated by thermal or microwave irradiation. researchgate.netresearchgate.net

Use of Environmentally Benign Solvents (e.g., Water, Glycerol)

The replacement of traditional organic solvents with environmentally benign alternatives is a cornerstone of sustainable chemical synthesis. Water and glycerol (B35011) are particularly attractive due to their low toxicity, availability, and minimal environmental footprint. rsc.org

Water: Water has been effectively used as a green solvent for the synthesis of various heterocyclic compounds. An efficient, one-pot, three-component synthesis of biologically important 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles has been described, proceeding through a tandem Knoevengel-cyclo condensation reaction in water and ethanol (B145695) at room temperature without the need for a catalyst. nih.gov For the synthesis of 1,2,3-triazoles, water has been employed in visible-light-promoted copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, allowing for high yields and the recycling of the catalyst and solvent. consensus.app The use of water as a solvent can, however, be limited by the poor solubility of some organic substrates. nih.gov

Glycerol: Glycerol, a byproduct of the biodiesel industry, is a biodegradable, non-toxic, and viscous liquid that has emerged as a promising green solvent. rsc.orgunina.it It has been successfully used as a medium for the one-pot, three-component synthesis of 1,4-disubstituted 1,2,3-triazoles from organic halides, terminal acetylenes, and sodium azide (B81097). consensus.app This method, catalyzed by CuI and diethylamine, proceeds at room temperature with good to excellent yields, demonstrating glycerol's potential as a sustainable solvent for triazole synthesis. consensus.app The unique properties of glycerol, such as its high boiling point and ability to form extensive hydrogen bonds, can facilitate reaction pathways that are difficult to achieve in conventional solvents. unina.it

A summary of reactions in green solvents is presented below:

| Heterocycle | Reactants | Solvent | Catalyst | Key Feature |

|---|---|---|---|---|

| 1,2,3-Triazoles | Organic halides, terminal acetylenes, sodium azide | Glycerol | CuI / Diethylamine | Good to excellent yields at room temperature. consensus.app |

| 1,2,3-Triazoles | Azides, Alkynes | Water | Copper (visible-light-promoted) | High yields, catalyst and solvent recyclable. consensus.app |

| 5-Amino-pyrazoles | Aromatic aldehydes, malono derivatives, phenyl hydrazine (B178648) derivatives | Water / Ethanol | None | Catalyst-free, one-pot reaction at room temperature. nih.gov |

Catalyst-Free Methods

The development of catalyst-free synthetic routes is highly desirable as it simplifies reaction procedures, reduces costs, and eliminates the need for potentially toxic and difficult-to-remove metal catalysts. Several catalyst-free methods for the synthesis of nitrogen-containing heterocycles have been reported.

For instance, a straightforward and efficient one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles proceeds without any catalyst in a mixture of water and ethanol at ambient temperature. nih.gov This reaction involves the tandem Knoevengel condensation and cyclocondensation of aromatic aldehydes, malononitrile (B47326) derivatives, and phenylhydrazine (B124118) derivatives. nih.gov The success of such reactions often relies on the inherent reactivity of the starting materials and the choice of solvent to promote the desired transformations. While a direct catalyst-free synthesis for this compound is not prominently documented, the principles from related heterocycle syntheses suggest that exploring reactions between highly activated precursors, such as aminoguanidines and suitable electrophiles, under thermal or microwave conditions in green solvents could be a viable strategy.

Biocatalysis in Triazole Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH), often in aqueous media, and exhibit high specificity, which can reduce the formation of unwanted byproducts. youtube.com

While the wholesale synthesis of a non-natural molecule like this compound via a biological pathway is complex, individual steps in a chemical synthesis can be replaced with biocatalytic ones. A prominent example from pharmaceutical manufacturing is the final step in the synthesis of Sitagliptin, an antidiabetic drug containing a triazole ring. The original process involved a chemocatalytic transamination using ammonium (B1175870) acetate (B1210297) with a heavy metal catalyst under high pressure, which required a subsequent purification step to remove the metal. youtube.com This was successfully replaced with a biocatalytic step using a transaminase enzyme. youtube.com This enzymatic approach proceeds in one step under aqueous conditions, eliminating the need for high pressure and heavy metals, thereby creating a more sustainable and efficient process. youtube.com This highlights the potential for identifying and engineering enzymes to perform key bond-forming reactions in the synthesis of complex triazole derivatives.

Regioselective Synthesis of 1,2,4-Triazol-5-amines

The 1,2,4-triazole ring has multiple nitrogen atoms, leading to the possibility of forming different isomers (regioisomers) during synthesis and subsequent reactions. nih.gov Therefore, controlling the regioselectivity—the specific location where a chemical bond is formed—is crucial for obtaining the desired product.

The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which share the aminotriazole core, has been achieved via two complementary, regioselective pathways using succinic anhydride, aminoguanidine hydrochloride, and various amines. rsc.org The choice of the synthetic route depends on the nucleophilicity of the amine. rsc.org

Pathway 1 (for strong nucleophiles): Involves the initial preparation of N-guanidinosuccinimide, which then reacts with aliphatic amines under microwave irradiation to yield the target triazoles. rsc.org

Pathway 2 (for weak nucleophiles): Starts with the preparation of N-arylsuccinimides, which subsequently react with aminoguanidine hydrochloride to form the desired products. rsc.org

Furthermore, the reaction of 3-amino-1,2,4-triazole with aldehydes and 2-hydroxy-1,4-naphthoquinone under solvent-free conditions has been shown to produce 6-aryl-benzo[h] acs.orgacs.orgconsensus.app-triazolo[5,1-b]quinazoline-7,8-diones with high regioselectivity. nih.gov In the functionalization of the 1,2,4-triazol-5-amine scaffold, regioselective acylation is also a critical consideration. nih.gov

Functionalization Strategies of the 1,2,4-Triazol-5-amine Scaffold

The 1,2,4-triazol-5-amine core is a versatile scaffold that can be modified at several positions to generate a library of derivatives with diverse properties. Functionalization strategies typically target the exocyclic amino group or the nitrogen atoms within the triazole ring.

Acylation Reactions

Acylation is a common and important functionalization reaction for 1,2,4-triazol-5-amines. The triazole ring exhibits annular tautomerism, meaning the proton on the ring nitrogen can move between positions, which can complicate acylation reactions by creating multiple possible sites for reaction (N1, N2, N4, and the exocyclic amino group). acs.orgnih.gov

Studies on the acetylation of 5-amino-1H- acs.orgacs.orgconsensus.apptriazole (amitrole) have shown that the outcome is highly dependent on the reaction conditions. acs.org

Reaction with one equivalent of acetyl chloride results in non-regioselective N-acetylation on the triazole ring, producing a mixture of isomers. acs.org

Using acetic anhydride under reflux leads to a mixture of di-, mono-, and even triacetylated derivatives. acs.org

Achieving regioselective acylation is often a key synthetic goal. In the synthesis of a series of amide-functionalized 1,2,4-triazol-5-amines, a regioselective acylation of the N1 position was successfully performed using benzoyl chloride or 4-fluorobenzoyl chloride. nih.gov This selectivity is crucial as the position of the acyl group can dramatically affect the biological activity of the final molecule. acs.orgnih.gov The 1,2,4-triazole anion, generated by deprotonating the triazole with a strong base like DBU, has also been identified as an effective acyl transfer catalyst, facilitating the aminolysis and transesterification of esters under milder conditions than uncatalyzed reactions. nih.govorganic-chemistry.org This catalytic approach can be used for the acylation of various amines and alcohols. organic-chemistry.org

The table below summarizes the outcomes of different acylation conditions on the 1,2,4-triazol-5-amine scaffold.

| Acylating Agent | Conditions | Substrate | Outcome | Reference |

| Acetyl Chloride (1 eq.) | N/A | 5-Amino-1H- acs.orgacs.orgconsensus.apptriazole | Mixture of annular N-acetylated isomers | acs.org |

| Acetic Anhydride | Reflux | 5-Amino-1H- acs.orgacs.orgconsensus.apptriazole | Mixture of di-, mono-, and triacetylated derivatives | acs.org |

| Benzoyl Chloride | N/A | Benzamide-functionalized 1,2,4-triazol-5-amines | Regioselective N1-acylation | nih.gov |

| Isopropenyl acetate | DBU, 1,2,4-triazole (catalytic) | Various amines and alcohols | Efficient acetylation/transesterification | organic-chemistry.org |

Formation of Amide-Functionalized Derivatives

The primary amine group at the 5-position of the 1,2,4-triazole ring is a key functional handle for derivatization. One of the most common transformations is its conversion to an amide, which can significantly alter the molecule's physicochemical properties. This is typically achieved through acylation reactions with various acylating agents.

A practical and efficient method for creating these amide derivatives involves the reaction of the parent amine, this compound, with an appropriate acyl chloride or carboxylic acid. When using a carboxylic acid, a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is required to activate the carboxyl group for nucleophilic attack by the triazole's amino group. The reaction of 3-amino-1,2,4-triazoles with nitrile imines has also been described as a method to access functionalized triazoles. nih.gov The synthesis of 1,5-disubstituted-1,2,4-triazoles bearing carboxamide functionalities is a well-established process, highlighting the robustness of these synthetic strategies. youtube.com

The general approach allows for the introduction of a wide array of substituents (R-groups), enabling the generation of a library of amide-functionalized compounds.

General Reaction Scheme for Amide Formation:

The following table illustrates potential amide derivatives synthesized from this compound using this methodology.

Mannich Base Formation with Piperidine Derivatives

The Mannich reaction is a three-component aminoalkylation that involves the condensation of a compound with an active hydrogen atom, an aldehyde (commonly formaldehyde), and a primary or secondary amine. nih.govresearchgate.net In the context of 1,2,4-triazole chemistry, the N-H protons of the triazole ring or the exocyclic amine can serve as the active hydrogen source. The reaction provides a pathway to C- or N-aminomethylated derivatives. researchgate.net

The synthesis of Mannich bases from 1,2,4-triazole precursors is a versatile method for introducing aminomethyl functionalities. researchgate.netnih.gov For instance, reacting a suitable 1,2,4-triazole with formaldehyde (B43269) and a piperidine derivative results in the corresponding Mannich base. researchgate.net This reaction can be used to append additional piperidine moieties or other substituted amino groups to the triazole scaffold, yielding complex structures with potential applications in medicinal chemistry. researchgate.net The reaction conditions are typically mild, often proceeding at room temperature in a solvent like ethanol. researchgate.net

General Reaction Scheme for Mannich Base Formation:

The table below provides examples of Mannich bases that can be synthesized from a triazole core using various piperidine derivatives.

Synthesis of Related Piperidine-Fused Triazole Systems

Beyond simple substitution, more complex architectures involving piperidine and triazole rings can be constructed. These include systems where the two rings are fused or linked via a cycloaddition reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," enabling the efficient and highly regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgyoutube.com This reaction is distinct from the synthesis of the 1,2,4-triazole core of the parent compound but is a powerful tool for creating related systems. The CuAAC reaction features a significant rate acceleration compared to the uncatalyzed thermal reaction and proceeds under mild, often aqueous, conditions. youtube.com

This methodology can be applied to synthesize piperidine-triazole hybrids by reacting a piperidine derivative functionalized with an azide group with an alkyne, or vice-versa. For example, a convenient synthesis of 1-(piperidin-4-yl)-1H-1,2,3-triazole derivatives has been demonstrated, starting from precursors like 4-azidopiperidine. The reaction is catalyzed by a copper(I) source, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, or by using a Cu(I) salt directly. The robustness and wide functional group tolerance of the CuAAC reaction allow for its use in creating diverse libraries of piperidine-containing 1,2,3-triazoles.

General Reaction Scheme for CuAAC:

The table below details examples of piperidine-triazole systems synthesized via CuAAC.

Reductive Amination in Piperidine Functionalization

Reductive amination is a cornerstone reaction for the synthesis of amines and the functionalization of amine-containing scaffolds. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. youtube.com This method is exceptionally useful for modifying the piperidine ring attached to the triazole core.

For example, one could start with a triazole attached to a piperidin-4-one core. Reaction of this ketone with a primary amine (R-NH₂) under mildly acidic conditions would form an iminium ion intermediate. This intermediate is then reduced by a selective reducing agent present in the reaction mixture. Common reducing agents for one-pot reductive aminations include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which are mild enough not to reduce the initial ketone but will readily reduce the more electrophilic iminium ion. youtube.com This strategy allows for the introduction of a vast array of substituents onto the piperidine nitrogen, providing a powerful tool for library synthesis. organic-chemistry.org This approach has been successfully used in the synthesis of various N-functionalized piperidine scaffolds.

General Reaction Scheme for Reductive Amination:

The table below showcases the versatility of reductive amination for functionalizing a triazolyl-piperidone core.

Table of Mentioned Compounds

Structural Elucidation and Characterization of 3 Piperidin 1 Yl 1h 1,2,4 Triazol 5 Amine and Its Analogs

Spectroscopic Analysis Techniques

Spectroscopic techniques are indispensable for determining the structural framework of molecules. By examining the absorption and emission of energy by the compound's atoms and bonds, detailed information about its functional groups and connectivity can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. In the ¹H-NMR spectrum of 3-piperidin-1-yl-1H-1,2,4-triazol-5-amine, distinct signals corresponding to the protons of the piperidine (B6355638) ring, the amino group, and the triazole ring are expected.

The protons on the piperidine ring typically appear as multiplets in the upfield region. Specifically, the protons on the carbons adjacent to the nitrogen atom (α-protons) would likely resonate at a different chemical shift than the β- and γ-protons due to the influence of the electronegative nitrogen. For a related analog, tert-butyl 4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate, the piperidine protons appear at various shifts, including signals at δ 3.97, 3.08, 2.89, 1.99, and 1.57 ppm. The protons of the primary amino group (-NH₂) and the N-H proton on the triazole ring are expected to appear as broad singlets that are exchangeable with deuterium oxide (D₂O). In studies of other 3-amino-1,2,4-triazole derivatives, these N-H protons have been observed over a wide range, with NH₂ signals appearing around δ 5.36 ppm and the triazole NH proton resonating as far downfield as δ 12.67 ppm.

The ¹³C-NMR spectrum provides information on the carbon skeleton. For the title compound, seven distinct carbon signals are anticipated. The piperidine carbons would appear in the upfield region, typically between 20-60 ppm. For instance, in the aforementioned piperidine-substituted triazole analog, carbon signals for the piperidine ring were observed at δ 42.75, 33.19, and 29.60 ppm. The two carbon atoms of the triazole ring are expected to resonate at lower field, typically above 150 ppm, due to their position within the aromatic heterocyclic system. In a similar triazole derivative, the triazole ring carbons were assigned to signals at δ 156.9 (C-3) and 160.7 (C-5) ppm.

Table 1: Representative NMR Data for this compound Analogs

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| Piperidine Fragment Analog¹ | ¹H | 3.97 (d), 3.08 (tt), 2.89 (s), 1.99 (m), 1.57 (qd) |

| ¹³C | 42.75, 33.19, 29.60 | |

| 3-Amino-1,2,4-Triazole Analog² | ¹H | ~5.36 (s, 2H, NH₂), ~12.67 (bs, 1H, NH) |

| ¹³C | ~156.9 (C-3), ~160.7 (C-5) |

¹Data from tert-butyl 4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate. ²Data from 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

The N-H stretching vibrations of the primary amino group and the triazole ring are anticipated to produce strong, broad bands in the region of 3100-3500 cm⁻¹. For example, in the spectrum of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, N-H stretching bands were observed. Specifically, studies on related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives show characteristic absorption bands for N-H groups around 3414 cm⁻¹. The C-H stretching vibrations of the aliphatic piperidine ring would appear around 2850-3000 cm⁻¹. The spectrum of a betulinic acid derivative containing a triazole showed C-H stretching at 2939 and 2870 cm⁻¹. The C=N stretching of the triazole ring is expected in the 1500-1650 cm⁻¹ region, while C-N stretching vibrations would appear in the 1300-1400 cm⁻¹ range. An analog, 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole, displayed a C=N stretching band at 1523 cm⁻¹ and a C-N stretching band at 1344 cm⁻¹.

Table 2: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Analog Example Frequency (cm⁻¹) |

|---|---|---|---|

| Amine & Triazole (N-H) | Stretch | 3100 - 3500 | 3414, 3298 |

| Piperidine (C-H) | Stretch | 2850 - 3000 | 2939, 2870 |

| Triazole (C=N) | Stretch | 1500 - 1650 | 1523 |

| Triazole/Piperidine (C-N) | Stretch | 1300 - 1400 | 1344 |

Frequencies are based on general ranges and data from analogs such as 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula. For this compound (C₇H₁₃N₅), the calculated monoisotopic mass is 167.1171 Da. High-Resolution Mass Spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum provides structural information. For the title compound, common fragmentation pathways would likely involve the cleavage of the piperidine ring or the loss of the amino group. Predicted mass spectrometry data for the isomeric compound, 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine, suggests that the protonated molecule [M+H]⁺ would have an m/z of 168.12438. Other adducts, such as the sodium adduct [M+Na]⁺, are also commonly observed. The differentiation between isomeric compounds, such as 1,2,3-thiadiazoles and 1,2,3-triazoles, can be achieved through detailed analysis of their distinct fragmentation patterns in ESI-MS/MS experiments. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are particularly useful for analyzing complex mixtures and for future preclinical studies of such compounds.

Table 3: Predicted Mass Spectrometry Data for C₇H₁₃N₅ Isomer

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 168.12438 |

| [M+Na]⁺ | 190.10632 |

| [M-H]⁻ | 166.10982 |

| [M]⁺ | 167.11655 |

Data is for the isomer 3-(piperidin-3-yl)-1H-1,2,4-triazol-5-amine.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. The spectrum is characteristic of the types of bonds and chromophores within the molecule. For this compound, absorption is expected to be primarily due to π → π* transitions within the aromatic 1,2,4-triazole (B32235) ring.

Studies on analogous 3-amino-5-mercapto-1,2,4-triazole have shown strong absorption bands with maxima around 254-266 nm, depending on the solvent. For other 4-amino-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives, absorption maxima (λₘₐₓ) have been recorded in the range of 212.4 nm to 260.7 nm in DMF solvent. The piperidine group, being a saturated heterocycle, is not expected to contribute significantly to absorption in the typical UV range (200-400 nm).

Table 4: UV-Visible Absorption Data for Analogous Triazole Compounds

| Compound | Solvent | λₘₐₓ (nm) |

|---|---|---|

| 3-Amino-5-mercapto-1,2,4-triazole | Acetonitrile | 266 |

| 3-Amino-5-mercapto-1,2,4-triazole | Water | 254 |

| 4-[{1-(4-chlorobenzylidene)amino}]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | DMF | 245.8 |

| 4-[{1-(4-N,N-dimethylaminobenzylidene)amino}]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole | DMF | 260.7 |

Data from related triazole analogs.

Elemental analysis determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for confirming the empirical and molecular formula. For this compound, with the molecular formula C₇H₁₃N₅, the theoretical elemental composition can be calculated. These theoretical values are then compared against experimentally determined values to verify the purity and identity of the synthesized compound. For example, the analysis of an analog, tert-butyl 4-(3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl)piperidine-1-carboxylate, showed experimental values (C, 48.68; H, 5.85; N, 17.60) that were in close agreement with the calculated values (C, 48.75; H, 5.98; N, 17.49).

Table 5: Elemental Composition for this compound (C₇H₁₃N₅)

| Element | Symbol | Atomic Mass | Moles in Formula | Mass in Formula | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 50.28 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.84 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 41.88 |

| Total | 167.216 | 100.00 |

Theoretical values calculated based on the molecular formula.

Crystallographic Analysis: X-ray Diffraction (XRD)

While a crystal structure for this compound is not available, data from closely related structures provides insight into the expected molecular geometry. For instance, the analysis of 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine revealed that the piperidine ring adopts a stable chair conformation. This is the expected conformation for the piperidine ring in the title compound as well. X-ray studies of other triazole derivatives, such as 3-(1H-tetrazol-5-yl)-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine, have been used to confirm their complex fused-ring structures. In another case, 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole was found to crystallize in the triclinic crystal system with a P-1 space group. A full crystallographic analysis of the title compound would definitively confirm the connectivity of the piperidine and triazole rings and detail the intermolecular interactions, such as hydrogen bonding, that govern its crystal packing.

Table 6: Crystallographic Data for Selected Analog Compounds

| Compound | Formula | Crystal System | Space Group | Key Feature |

|---|---|---|---|---|

| 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine | C₁₂H₁₅N₅ | Monoclinic | P2₁/n | Piperidine ring in chair conformation. |

| 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile | C₉H₁₂N₄O | Triclinic | P-1 | Piperidine ring in chair conformation. |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the structural and electronic properties of molecules. nih.gov Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to provide a balance of accuracy and computational efficiency for organic molecules. researchgate.netresearchgate.net

Structural Optimization and Conformation Analysis

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of analogous structures.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length | C-N (Triazole) | ~1.35 Å |

| C=N (Triazole) | ~1.30 Å | |

| N-N (Triazole) | ~1.38 Å | |

| C-N (Piperidine-Triazole Link) | ~1.40 Å | |

| Bond Angle | N-C-N (Triazole) | ~110° |

| C-N-N (Triazole) | ~105° |

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential, Charge Distribution)

Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties.

HOMO-LUMO Analysis : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability, chemical reactivity, and polarizability. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron. mdpi.comnih.gov In many triazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed across the electron-accepting regions.

Table 2: Predicted Frontier Molecular Orbital Energies Note: Values are hypothetical and for illustrative purposes.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

Molecular Electrostatic Potential (MEP) : The MEP map is a visual representation of the charge distribution on the molecule's surface. It is used to identify electron-rich (negative potential, typically colored red) and electron-deficient (positive potential, colored blue) regions. researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the amino group, indicating these are potential sites for electrophilic attack and hydrogen bonding. The hydrogen atoms of the amino group and the piperidine ring would exhibit positive potential, making them susceptible to nucleophilic attack. nih.gov

Charge Distribution : Natural Bond Orbital (NBO) analysis is used to study charge distribution, intramolecular charge transfer, and hyperconjugative interactions. This analysis provides insights into the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals. The calculated Mulliken atomic charges reveal the charge on each atom, helping to identify polar bonds and reactive sites within the molecule.

Vibrational Spectroscopy Simulation (IR, Raman)

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. The calculated spectrum serves as a valuable tool for structural elucidation and confirmation. researchgate.net Each vibrational mode can be assigned to specific functional group motions, such as N-H stretching of the amine group, C-N stretching within the rings, and C=N stretching of the triazole ring. Theoretical frequencies are often scaled by a factor to correct for anharmonicity and achieve better agreement with experimental data. researchgate.net

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: These are representative, unscaled frequency ranges based on DFT calculations.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3400 - 3500 |

| C-H (Piperidine) | Stretching | 2850 - 3000 |

| C=N (Triazole) | Stretching | 1620 - 1680 |

| C-N (Triazole/Piperidine) | Stretching | 1250 - 1350 |

Protonation Studies and Reactivity Descriptors

Computational studies can predict the most probable site of protonation by analyzing the MEP map and calculated atomic charges. The nitrogen atoms in the triazole ring are typically the most basic sites and are therefore the most likely to be protonated.

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include:

Chemical Hardness (η) : Measures resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard." mdpi.com

Chemical Softness (S) : The reciprocal of hardness; "soft" molecules are more reactive. nih.gov

Electronegativity (χ) : The power of an atom to attract electrons to itself.

Electrophilicity Index (ω) : A measure of the energy lowering of a molecule when it accepts electrons. nih.gov

These descriptors help in understanding the molecule's stability and its propensity to participate in chemical reactions. researchgate.net

Molecular Modeling and Docking Studies (focused on theoretical binding modes)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This method is crucial in drug discovery for identifying potential biological targets and understanding structure-activity relationships. nih.gov For this compound, docking studies would involve placing the molecule into the active site of a specific receptor, such as an enzyme or a G protein-coupled receptor.

The results of such studies would highlight the key intermolecular interactions, like hydrogen bonds (e.g., involving the amino group and triazole nitrogens), hydrophobic interactions (from the piperidine ring), and π-π stacking if the target has aromatic residues. researchgate.net Docking scores provide a quantitative estimate of the binding affinity, helping to rank potential drug candidates. researchgate.net

In Silico Predictions of Chemical Behavior

In silico methods are used to predict the pharmacokinetic properties of a molecule, often summarized by ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital in the early stages of drug development to assess a compound's "drug-likeness." nih.gov

Commonly evaluated parameters include adherence to Lipinski's Rule of Five, which predicts oral bioavailability. These rules assess properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. pensoft.net Predictions for this compound would likely indicate good oral bioavailability based on its relatively small size and the presence of functional groups capable of hydrogen bonding.

Advanced Applications in Materials Science

Organic Electronics and Optoelectronics

The unique electronic characteristics of the 1,2,4-triazole (B32235) moiety have led to its extensive investigation for use in various organic electronic and optoelectronic devices. The high nitrogen content of the ring system results in a high electron affinity, which is beneficial for electron transport and hole blocking functionalities.

Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

Derivatives of 1,2,4-triazole have been successfully incorporated into organic light-emitting diodes (OLEDs), phosphorescent OLEDs (PHOLEDs), and polymer light-emitting diodes (PLEDs). In these devices, triazole-based materials can function as electron-transporting layers (ETLs), hole-blocking layers (HBLs), or as part of the emissive layer itself.

The electron-deficient nature of the 1,2,4-triazole ring facilitates efficient electron injection and transport from the cathode to the emissive layer, while simultaneously blocking the flow of holes from the anode. This leads to a more balanced charge carrier recombination in the emissive zone, thereby improving the device's efficiency and stability.

For instance, novel bipolar blue emitters, TAZ-PPI and 4NTAZ-PPI, which couple a 1,2,4-triazole moiety with a phenanthroimidazole donor, have been synthesized. researchgate.net These materials exhibit excellent thermal stability and high photoluminescence quantum yields. researchgate.net Non-doped blue OLEDs fabricated with these materials have demonstrated high external quantum efficiencies (EQE) and exhibit negligible efficiency roll-offs. researchgate.net

| Compound | Max. EQE (%) | Luminance (cd/m²) | CIE Coordinates | Reference |

| TAZ-PPI | 5.9 | 1000 | (0.149, 0.130) | researchgate.net |

| 4NTAZ-PPI | 7.3 | 1000 | (0.149, 0.131) | researchgate.net |

Organic Photovoltaic Cells and Solar Cells

In the realm of organic photovoltaics (OPVs), 1,2,4-triazole derivatives are utilized for their ability to facilitate charge separation and transport. They can be incorporated into the active layer of solar cells or used as interfacial layers to improve device performance. The tunable energy levels of triazole derivatives allow for the optimization of the energy band alignment at the donor-acceptor interface, which is crucial for efficient exciton dissociation and charge extraction.

Recent research has explored the use of 1,2,4-triazole-based compounds as efficient hole-transporting materials (HTMs) in perovskite solar cells. For example, HTMs TAZ-[MeOTPA]2 and TAZ-[MeOTPATh]2, which feature a 4-phenyl-1,2,4-triazole core with electron-rich diphenylamino side arms, have been synthesized. scribd.com These materials have demonstrated high power conversion efficiencies (PCE), comparable to the widely used but more expensive spiro-OMeTAD. scribd.com

| HTM | PCE (%) | Jsc (mA/cm²) | Voc (V) | Fill Factor | Reference |

| TAZ-[MeOTPA]2 | 10.9 | 20.3 | 0.97 | 0.55 | mdpi.com |

| TAZ-[MeOTPATh]2 | 14.4 | 21.8 | 1.00 | 0.66 | mdpi.com |

| spiro-OMeTAD | 14.7 | 21.6 | 1.00 | 0.68 | mdpi.com |

Electron-Transport and Hole-Blocking Materials

The highly electron-deficient character of the 1,2,4-triazole ring system is a key attribute that makes its derivatives excellent candidates for electron-transport and hole-blocking materials in organic electronic devices. rsc.org This property stems from the presence of three electronegative nitrogen atoms within the five-membered ring, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A low LUMO level facilitates the injection of electrons from the cathode and their subsequent transport through the material.

Simultaneously, the large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the LUMO in many triazole derivatives creates a significant energy barrier for holes, effectively blocking their transport. This dual functionality is highly desirable in multilayer OLEDs and OPVs, as it confines charge recombination to the desired emissive layer, thereby enhancing device efficiency and operational lifetime.

An example of a high-performance material is a derivative where a silicon atom is introduced between two 3,4,5-triphenyl-1,2,4-triazole molecules, known as SiTAZ. This compound exhibits a high triplet energy of 2.84 eV, a high glass transition temperature of 115 °C, and a high electron mobility of 6.2 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org When used as a hole-blocking and electron-transporting material in a deep blue PHOLED, it enabled a maximum external quantum efficiency of 15.5%. rsc.org

| Material | Electron Mobility (cm² V⁻¹ s⁻¹) | Triplet Energy (eV) | Application | Reference |

| SiTAZ | 6.2 × 10⁻⁴ | 2.84 | Deep blue PHOLED | rsc.org |

Smart Materials and Functional Polymers

The versatility of the 1,2,4-triazole scaffold extends beyond optoelectronics into the domain of smart materials and functional polymers. The ability to introduce various functional groups onto the triazole ring allows for the fine-tuning of intermolecular interactions, leading to materials with responsive and unique properties.

Liquid Crystalline Behavior

The incorporation of 1,2,4-triazole units into molecular architectures can induce or modify liquid crystalline properties. The rigid, planar structure of the triazole ring, combined with its dipole moment, can promote the formation of ordered mesophases. By attaching flexible alkyl chains or other mesogenic groups to the triazole core, it is possible to design molecules that exhibit various liquid crystalline phases, such as nematic, smectic, or columnar phases.

For instance, a series of 1,2,4-triazolium trifluoromethanesulfonate salts with a perfluoroalkyl chain on the cation and varying lengths of alkyloxy chains on a phenyl ring have been synthesized and shown to exhibit liquid crystalline behavior. rsc.org These compounds display monotropic columnar liquid crystalline phases, with the temperature range of the mesophase being dependent on the length of the alkyloxy chains. rsc.org

| Compound | Phase Transition Temperatures (°C) | Mesophase Type | Reference |

| [Ph-Tri-(10)₂][OTf] | Cr 69 I | Monotropic Columnar | rsc.org |

| [Ph-Tri-(12)₂][OTf] | Cr 77 I | Monotropic Columnar | rsc.org |

| [Ph-Tri-(14)₂][OTf] | Cr 57 I | Monotropic Columnar | rsc.org |

| [Ph-Tri-(16)₂][OTf] | Cr 67 LC 92 I | Enantiotropic | rsc.org |

| (Cr = Crystal, LC = Liquid Crystal, I = Isotropic) |

Organic Waveguide Materials

Supramolecular assemblies of 1,2,4-triazole derivatives have demonstrated potential as organic waveguide materials. Through self-assembly processes driven by non-covalent interactions such as hydrogen bonding and π-π stacking, these molecules can form highly ordered, one-dimensional structures. These structures, such as ribbons or fibers, can confine and guide light, acting as miniature optical waveguides.

The photoluminescence emitted by the triazole-based molecules can be propagated along the length of these self-assembled structures. This property opens up possibilities for their use in integrated photonic circuits, optical sensors, and other applications where the manipulation of light at the micro- or nanoscale is required. Research has shown that ribbon-like supramolecular structures formed by the organized aggregation of 4-aryl-4H-1,2,4-triazoles can effectively act as optical waveguides for their own photoluminescence. The efficiency of light propagation and the optical losses in such systems are subjects of ongoing research.

Data Storage Devices

A thorough review of current scientific literature and patent databases does not yield specific research detailing the application of 3-piperidin-1-yl-1H-1,2,4-triazol-5-amine in the development or function of data storage devices. The investigation into triazole-containing polymers and coordination complexes for memory applications is an ongoing field, but specific studies involving this particular compound are not presently available.

Polymeric Applications

While 1,2,4-triazole and its derivatives are utilized in the synthesis of specialized polymers, specific research documenting the incorporation of this compound into polymeric structures is not found in the available literature. The 1,2,4-triazole ring is known to be a versatile functional unit in creating sequence-defined oligomers and polymers. rsc.org Polymers based on 1-vinyl-1,2,4-triazole have been developed for applications such as proton-conducting membranes for fuel cells, where the triazole unit helps improve chemical stability and proton conductivity at elevated temperatures. nih.gov However, direct application or polymerization of this compound has not been specifically reported.

Advanced Solvents and Catalytic Systems

Ionic Liquids based on Triazoles

Ionic liquids (ILs) are a class of salts that are liquid at low temperatures and have gained attention as green solvents and catalysts. nih.gov Triazolium-based ILs, derived from 1,2,3-triazole and 1,2,4-triazole cations, have been proposed for various applications, including as polymer electrolytes, solvents in synthesis, and ion conductors. acs.orgnih.gov They are noted for their high chemical stability and, in some cases, lower toxicity compared to more common imidazolium-based ILs. acs.orgmdpi.com

Despite the broad interest in triazolium ILs, a review of the scientific literature does not indicate that this compound has been specifically synthesized or utilized as an ionic liquid or a precursor for one. The synthesis of triazolium ILs typically involves the alkylation of a triazole ring to form a cation, a process for which this specific compound has not been a reported substrate. researchgate.netissp.ac.ru

Catalysis Support and Design

The 1,2,4-triazole scaffold is a component in the design of various catalysts and ligands for coordination chemistry. nih.govresearchgate.net For instance, deprotonated 1,2,4-triazole has demonstrated effectiveness as an acyl transfer catalyst. lifechemicals.com Additionally, triazolium-based ionic liquids have been immobilized on supports like polyethylene glycol to create recyclable catalysts for reactions such as the transfer hydrogenation of ketones. ukzn.ac.za However, there is no specific research in the reviewed literature that describes the use of this compound as a catalyst, a catalytic support, or a ligand in catalyst design.

Corrosion Inhibitors

The use of this compound as a corrosion inhibitor has not been specifically detailed in experimental studies. However, the molecular structure of this compound contains functional groups characteristic of effective organic corrosion inhibitors. Derivatives of 1,2,4-triazole are among the most well-documented classes of corrosion inhibitors for various metals and alloys, including mild steel, copper, and aluminum, particularly in acidic environments. nih.govnih.govresearchgate.net

The efficacy of triazole-based inhibitors is attributed to the presence of multiple heteroatoms (nitrogen) and π-electrons in the aromatic triazole ring. nih.gov These features facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.netmdpi.com This adsorption process can displace water molecules and corrosive ions from the surface, thereby reducing the rates of both anodic and cathodic corrosion reactions. ampp.org

Furthermore, the presence of an amino (-NH2) group, as in this compound, is known to enhance the inhibitive properties of heterocyclic compounds. nih.gov The lone pair of electrons on the nitrogen atom of the amino group provides an additional site for coordination with the metal surface, strengthening the adsorbed protective film. nih.gov Studies on related compounds, such as 3-amino-5-mercapto-1,2,4-triazole and other 5-amino-1H-1,2,4-triazole derivatives, have demonstrated high inhibition efficiencies. mdpi.comampp.orgfrontiersin.org For example, 3-amino-5-mercapto-1,2,4-triazole showed an inhibition efficiency of up to 93.5% for copper corrosion. ampp.org Similarly, 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol provided up to 89% efficiency for low-carbon steel in an HCl solution. nih.gov

Q & A

Q. Basic

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for piperidine protons (δ 1.4–2.8 ppm for CH₂ groups) and triazole NH₂ (δ 5.5–6.0 ppm). Confirm regiochemistry of substitution .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns .

- IR Spectroscopy : Identify NH stretches (~3400 cm⁻¹) and triazole ring vibrations (~1500–1600 cm⁻¹) .

Advanced Tip : Use 15N-labeled analogs (via isotopic synthesis) to study tautomerism or metabolic pathways .

How does annular tautomerism influence the reactivity and biological activity of this compound?

Advanced

Triazole amines exhibit tautomerism between 1H- and 2H- forms, affecting electronic distribution and hydrogen-bonding capacity:

- Crystallographic evidence : X-ray structures show planar triazole rings with NH₂ groups participating in N–H⋯N hydrogen bonds, stabilizing specific tautomers .

- Impact on bioactivity : Tautomeric forms may alter binding affinity to targets (e.g., enzymes). For example, the 1H-tautomer shows stronger π-π stacking with aromatic residues in protein pockets .

- Computational modeling : DFT calculations predict the relative stability of tautomers in solvent environments .

Methodological Tip : Use variable-temperature NMR to study tautomeric equilibria and solvent-dependent shifts .

What crystallographic strategies are recommended for resolving the molecular structure of this compound?

Q. Advanced

- Single-crystal X-ray diffraction :

- Key parameters :

Example : The piperidine ring in 3-(4-methylpiperidin-1-yl)-1H-1,2,4-triazol-5-amine adopts a chair conformation, confirmed by X-ray data .

How can structure-activity relationship (SAR) studies be designed to optimize the bioactivity of this compound?

Q. Advanced

- Substituent variation :

- In vitro assays :

- Antimicrobial : MIC assays against Gram-positive/negative strains .

- Enzyme inhibition : Screen against kinases or reductases using fluorescence-based assays .

- Data analysis :

- Correlate logP (HPLC-derived) with cellular permeability .

- Use molecular docking (AutoDock Vina) to predict binding modes to targets like ketol-acid reductoisomerase .

Case Study : Replacing piperidine with morpholine in analogs increased solubility but reduced target affinity .

How should researchers address contradictions in reported synthetic yields or spectral data?

Q. Advanced

- Reproducibility checks :

- Verify solvent purity, moisture levels (e.g., use molecular sieves), and inert atmosphere (N₂/Ar) .

- Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) .

- Contradictory data example :

- Microwave synthesis (85% yield ) vs. conventional heating (60% yield ): Differences arise from thermal degradation in prolonged reactions.

- Resolution : Optimize microwave power (100–150 W) and use sealed vessels to prevent evaporation .

What computational methods are suitable for predicting the physicochemical and energetic properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) :

- Molecular Dynamics (MD) :

- Detonation performance : Use EXPLO5 software to predict velocity (VOD) and pressure (P) for energetic derivatives .

What strategies mitigate challenges in crystallizing this compound for structural studies?

Q. Advanced

- Crystallization additives : Add trace NH₄PF₆ to induce salt formation and improve crystal quality .

- Temperature gradients : Slow cooling (0.5°C/hour) from saturated solutions reduces disorder .

- Polymorphism screening : Test solvents with varying polarity (e.g., hexane → DMF) to isolate stable polymorphs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.